![molecular formula C19H16N2O2 B2754808 1-(乙基氨基)-3-甲基-3H-萘并[1,2,3-de]喹啉-2,7-二酮 CAS No. 670259-01-5](/img/structure/B2754808.png)

1-(乙基氨基)-3-甲基-3H-萘并[1,2,3-de]喹啉-2,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

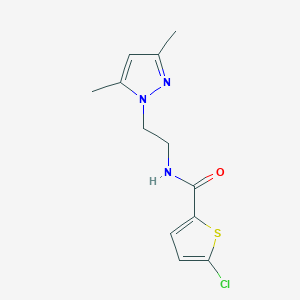

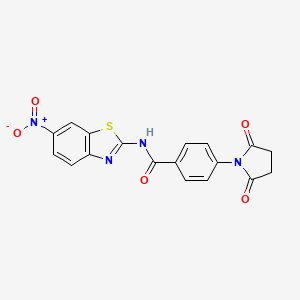

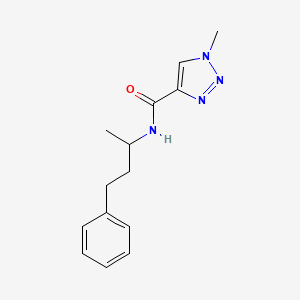

This compound is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are known for their various applications in medicinal and industrial chemistry . This specific compound, 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, is a derivative of quinoline and exhibits luminescence properties .

Synthesis Analysis

The synthesis of this compound involves a cyclization process. A mixture of the precursor compound, dimethyl sulfoxide, anhydrous sodium sulfate, and potassium carbonate is stirred at 60°C . The mixture is then cooled and poured onto ice to precipitate the product .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused ring system that includes a quinoline moiety . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H9NO2 . It has a density of 1.4±0.1 g/cm3, a boiling point of 534.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .科学研究应用

Anticancer Activity

Quinoline derivatives have garnered attention for their potential as anticancer agents. Research indicates that certain quinoline-based compounds exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. Further studies are needed to explore the specific mechanisms and optimize their efficacy .

Antioxidant Properties

Quinoline derivatives, including our compound of interest, have demonstrated antioxidant activity. Antioxidants play a vital role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing chronic diseases. Investigating the antioxidant potential of this compound could lead to valuable therapeutic applications .

Anti-Inflammatory Effects

Inflammation is a key factor in various diseases. Quinoline-based compounds have shown promise as anti-inflammatory agents by modulating inflammatory pathways. Understanding how our compound interacts with inflammatory mediators could contribute to novel treatments for inflammatory conditions .

Antimalarial Activity

Quinoline derivatives have historical significance in antimalarial therapy. Compounds related to our target molecule may exhibit antimalarial effects by interfering with the Plasmodium parasite’s life cycle. Researchers continue to explore quinoline-based compounds as potential antimalarial drugs .

Anti-SARS-CoV-2 Potential

Given the ongoing COVID-19 pandemic, investigating compounds with anti-SARS-CoV-2 activity is crucial. Quinoline scaffolds have been explored for their potential to inhibit viral replication. Our compound could be a candidate for further evaluation in the context of COVID-19 research .

Antituberculosis Properties

Tuberculosis remains a global health challenge. Quinoline derivatives have exhibited antimycobacterial activity, making them interesting candidates for antituberculosis drug development. Evaluating the efficacy of our compound against Mycobacterium tuberculosis could provide valuable insights .

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoline derivatives are known to have diverse roles within cell biology and have been linked with multiple diseases . They have been used as drugs with a wide range of bioactivities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

未来方向

Quinoline and its derivatives, including this compound, have been the focus of many research studies due to their broad spectrum of bioactivity . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

属性

IUPAC Name |

16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFQMEROHOFTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)

![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)

![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)